molecular formula C10H10BrNO B1447208 (5-Bromo-7-methyl-1H-indol-2-yl)methanol CAS No. 1429901-33-6

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Cat. No.: B1447208
CAS No.: 1429901-33-6
M. Wt: 240.1 g/mol
InChI Key: MZOLNDHAWVEZKE-UHFFFAOYSA-N
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Description

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 5th position, a methyl group at the 7th position, and a hydroxymethyl group at the 2nd position of the indole ring. It is a white crystalline solid that is used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

(5-Bromo-7-methyl-1H-indol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can alter the expression of genes involved in various cellular functions, thereby impacting overall cell behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation. For example, this compound may be transported into cells via active transport mechanisms, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its appropriate subcellular locations. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol typically involves the bromination of 7-methylindole followed by a formylation reaction to introduce the hydroxymethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation is often carried out using formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is unique due to the presence of both bromine and hydroxymethyl groups, which provide multiple sites for chemical modification.

Properties

IUPAC Name

(5-bromo-7-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOLNDHAWVEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.